6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid
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Overview
Description
6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the condensation reaction at elevated temperatures, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Known for its anticancer and antimicrobial activities.
1,8-Naphthyridine: Used in the development of drugs and materials.
Uniqueness
6,7-Dimethyl-1,5-naphthyridine-4-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific arrangement of methyl groups and carboxylic acid functionality makes it a valuable compound for various applications .
Properties
CAS No. |
1193106-42-1 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6,7-dimethyl-1,5-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-5-9-10(13-7(6)2)8(11(14)15)3-4-12-9/h3-5H,1-2H3,(H,14,15) |
InChI Key |
SDWJADNJUJDELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2N=C1C)C(=O)O |
Origin of Product |
United States |
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